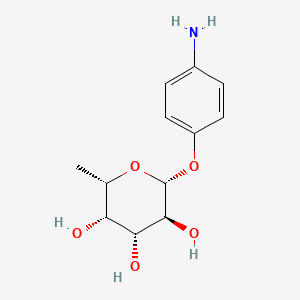

4-Aminophenyl b-L-fucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9+,10+,11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITVZWPAGDTXQI-NFOQIUCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Aminophenyl beta-L-fucopyranoside chemical structure and properties

Technical Whitepaper: 4-Aminophenyl -L-fucopyranoside

A Specialized Probe for High-Specificity Glycomics and Enzyme Profiling [1]

Molecular Architecture & Physicochemical Profile[1]

The compound consists of an L-fucose moiety linked via a

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 4-Aminophenyl |

| CAS Number | 69936-58-9 |

| Molecular Formula | |

| Molecular Weight | 271.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, DMSO, Methanol |

| pKa (Amine) | ~4.5 - 5.0 (Aniline derivative) |

| Storage | -20°C, desiccated, protected from light |

| Stability | Stable in neutral/basic aqueous buffers; acid-labile glycosidic bond |

Structural Visualization

The following diagram illustrates the core chemical connectivity and the functional distinction of the amine linker.

Synthetic Routes & Purity Requirements

High-fidelity glycomics requires probes free of

Synthesis Pathway

The synthesis typically proceeds via the Koenigs-Knorr glycosylation or related methods, followed by reduction:

-

Glycosylation: Per-acetylated L-fucose is reacted with 4-nitrophenol using a Lewis acid catalyst (e.g.,

) to favor the thermodynamic product or using specific conditions to enforce -

Deprotection: Removal of acetyl groups (Zemplén deacetylation).

-

Reduction: The nitro group (

) is reduced to the amine (

Critical Purity Parameter: The final product must be

Functional Applications in Glycobiology[1][7][8][9]

Glycan Microarray Fabrication

The primary application of 4-AP-

-

Mechanism: The aniline nitrogen attacks the carbonyl carbon of NHS-activated surfaces, displacing N-hydroxysuccinimide and forming a stable amide bond.[1]

-

Utility: These arrays screen for "unusual" carbohydrate-binding proteins (lectins) that may recognize

-fucose, a linkage found in bioactive natural products (e.g., certain saponins) but rare in mammalian glycoproteins.

Enzymatic Specificity Profiling (The "Negative Control")

In enzymatic assays, 4-AP-

-

Substrate for

-L-Fucosidases: It is cleaved by specific glycosidases (EC 3.2.1.[1]38) found in fungi and bacteria, releasing the chromogenic 4-aminophenol (or allowing subsequent coupling to produce a signal). -

Specificity Control for

-L-Fucosidases: Standard human fucosidases (EC 3.2.1.[1]51) cleave

Experimental Protocols

Protocol A: Surface Immobilization (Glycan Array)

Objective: Covalent attachment of 4-AP-

Reagents:

-

Printing Buffer: 300 mM Sodium Phosphate, pH 8.5 (Contains 0.005% Tween-20).

-

Blocking Buffer: 50 mM Ethanolamine in 50 mM Borate buffer, pH 9.2.

-

Substrate: 4-AP-

-Fuc (100 mM stock in DMSO).[1]

Workflow:

-

Preparation: Dilute 4-AP-

-Fuc to a final concentration of 100 -

Printing: Deposit ~0.6 nL drops onto NHS-activated glass slides using a contact or non-contact microarray printer.

-

Incubation: Incubate slides in a humidity chamber (80% humidity) for 60 minutes at 25°C. The humidity prevents evaporation, allowing the amine coupling reaction to proceed.

-

Desiccation: Dry the slides in a desiccator overnight to finalize bond formation.

-

Blocking: Immerse slides in Blocking Buffer for 1 hour to quench remaining NHS esters.

-

Washing: Rinse with water, dry via centrifugation, and store at 4°C.

Protocol B: Enzymatic Hydrolysis Assay

Objective: Determine if a candidate glycosidase possesses

Workflow Visualization:

Quality Control & Storage

-

Oxidation Risk: The amino group on the phenyl ring is susceptible to oxidation (turning brown/pink) upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen) if possible.

-

Validation: Periodically check purity via TLC (Thin Layer Chromatography) using Dichloromethane:Methanol (4:1). The amine functionality can be visualized with Ninhydrin stain (turns purple/blue).

References

-

Consortium for Functional Glycomics (CFG). (2004). Glycan Array Synthesis and Core D Printing Protocols.[4] Retrieved from [Link]

-

Hollinger, M., et al. (2011).[5] "Synthesis of mucin O-glycan core structures as their p-nitro- and p-aminophenyl glycosides." Carbohydrate Research, 346(12), 1454-1466.[5] Retrieved from [Link]

-

Song, X., et al. (2009).[6] "Novel fluorescent glycan microarray strategy." Nature Methods, 6, 447–454. (Contextual grounding for amine-based array fabrication). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. synthose.com [synthose.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of mucin O-glycan core structures as their p-nitro- and p-aminophenyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins [frontiersin.org]

The Enigmatic Anomer: A Technical Guide to the Biological Relevance of β-L-Fucose Isomers in Glycobiology

Abstract

Fucose, a 6-deoxy-L-galactose, is a monosaccharide of profound importance in mammalian glycobiology, playing a pivotal role in a vast array of physiological and pathological processes.[1] Its incorporation into glycoconjugates, termed fucosylation, modulates cell-cell recognition, immune responses, and signaling pathways.[2][3] While the α-anomeric linkage of L-fucose is extensively studied and well-established as a critical structural and functional motif, its β-anomer remains a more enigmatic entity. This technical guide provides a comprehensive exploration of the biological relevance of β-L-fucose isomers, offering a resource for researchers, scientists, and drug development professionals. We will delve into the established roles of L-fucose, detail the enzymatic machinery governing its metabolism, and present the current understanding of the β-L-fucose anomer. This document will provide detailed experimental protocols for the synthesis and analysis of β-L-fucosides, present quantitative data where available, and visualize key pathways to foster a deeper understanding of fucose biology and illuminate avenues for future research.

The Central Role of L-Fucose in Mammalian Glycobiology

In mammalian systems, L-fucose is a terminal modification on N- and O-linked glycans, as well as on glycolipids.[1] These fucosylated structures are integral to a multitude of biological functions:

-

Cell Adhesion and Trafficking: Fucosylated glycans, such as the sialyl-Lewis X antigen, are crucial ligands for selectins, mediating the adhesion of leukocytes to endothelial cells during inflammation and immune surveillance.[4][5]

-

Blood Group Antigens: The ABO and Lewis blood group antigens are defined by specific fucosylated oligosaccharides on the surface of erythrocytes and other cells.[6]

-

Host-Pathogen Interactions: Many viruses and bacteria utilize fucosylated glycans on host cells as receptors for attachment and entry.[5][7]

-

Development and Signaling: Fucosylation is essential for developmental processes, including signaling pathways like Notch, which is modulated by O-fucosylation.[5][8]

-

Cancer Progression: Altered fucosylation is a hallmark of many cancers, contributing to metastasis, angiogenesis, and immune evasion.[9][10]

The Fucosylation Machinery: A Primer

The incorporation of L-fucose into glycans is a highly regulated process involving a series of enzymes. The universal donor for all fucosylation reactions is the nucleotide-activated sugar, guanosine diphosphate-β-L-fucose (GDP-β-L-fucose).[11][12] It is important to note that while the donor sugar is in the β-anomeric configuration, the vast majority of known fucosyltransferases in mammals create α-glycosidic linkages.[12]

GDP-L-Fucose Biosynthesis

Mammalian cells synthesize GDP-L-fucose through two primary pathways:

-

The de novo Pathway: This pathway converts GDP-D-mannose to GDP-L-fucose through a series of enzymatic reactions.

-

The Salvage Pathway: Free L-fucose, derived from the diet or lysosomal degradation of glycoconjugates, is converted to L-fucose-1-phosphate by fucokinase, and then to GDP-L-fucose by GDP-L-fucose pyrophosphorylase. Synthetic fucose analogs often utilize this pathway to exert their effects.[13]

Figure 1: A simplified diagram of the de novo and salvage pathways for GDP-L-fucose biosynthesis.

Fucosyltransferases (FUTs) and Fucosidases

-

Fucosyltransferases (FUTs): This family of enzymes catalyzes the transfer of fucose from GDP-L-fucose to an acceptor substrate, which can be a glycan or a protein.[12] In humans, there are 13 known FUTs, each with specific acceptor and linkage specificities, all of which are known to create α-fucosidic linkages.[1]

-

α-L-Fucosidases: These enzymes are responsible for the removal of α-L-fucose residues from glycoconjugates, playing a critical role in glycan turnover and remodeling.[14][15]

The β-L-Fucose Anomer: Synthesis and Characterization

While the natural occurrence of β-L-fucosidic linkages in mammalian glycobiology is not well-documented, the synthesis and study of β-L-fucosides are of significant interest for several reasons, including their potential as enzymatic inhibitors, tools for studying carbohydrate-protein interactions, and as novel prebiotics.

Enzymatic Synthesis of β-L-Fucosides

A common method for the synthesis of β-L-fucosides is through the transglycosylation activity of certain glycosidases, particularly β-galactosidases. In this reaction, the enzyme cleaves a donor substrate (e.g., lactose) and transfers the galactose moiety to an acceptor, which in this case is L-fucose.

This protocol is adapted from methodologies described for the synthesis of fucose-containing galacto-oligosaccharides.

Materials:

-

β-galactosidase from Aspergillus oryzae

-

D-lactose (donor substrate)

-

L-fucose (acceptor substrate)

-

Sodium phosphate buffer (pH 5.5)

-

Heating block or water bath at 90°C

-

HPLC system with a suitable column for carbohydrate analysis (e.g., amino-bonded silica or porous graphitic carbon)

-

Mass spectrometer and NMR for structural verification

Procedure:

-

Reaction Setup:

-

Prepare a solution of 10 mg/mL D-lactose and 10 mg/mL L-fucose in sodium phosphate buffer (pH 5.5).

-

Pre-heat the substrate solution to 90°C.

-

Add β-galactosidase to a final concentration of 0.4 U/mL to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 90°C for 3 hours with gentle agitation.

-

-

Reaction Termination:

-

Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

-

-

Purification:

-

The resulting mixture of monosaccharides and disaccharides can be purified using size-exclusion chromatography or preparative HPLC.

-

-

Analysis and Characterization:

-

Analyze the purified products by HPLC to determine the yield and purity of the synthesized β-D-galactosyl-L-fucose.

-

Confirm the structure and linkage of the disaccharide using mass spectrometry and NMR spectroscopy. The formation of Galβ1-3Fuc, Galβ1-4Fuc, and Galβ1-2Fuc has been reported.[14]

-

Figure 2: Workflow for the enzymatic synthesis of β-D-galactosyl-L-fucose via transglycosylation.

Analytical Techniques for Fucose Isomer Characterization

Distinguishing between α- and β-anomers of fucose is critical for structural elucidation.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for separating and identifying fucose anomers. Porous graphitic carbon (PGC) columns are particularly effective for separating sugar isomers.[16] Collision-induced dissociation (CID) of sodiated fucose anomers produces distinct fragmentation patterns. Sodiated α-L-fucose preferentially undergoes dehydration, while β-L-fucose is more prone to ring-opening reactions.[16]

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural determination of carbohydrates. The chemical shifts of the anomeric protons (H1) are distinct for the α- and β-anomers of L-fucose. In D₂O, the α-anomer of L-fucose typically shows an H1 signal at a lower field (further downfield) compared to the β-anomer.[17]

| Anomer | Typical ¹H Chemical Shift (ppm) in D₂O | Typical ¹³C Chemical Shift (ppm) in D₂O |

| α-L-Fucopyranose | ~5.21 | ~92-94 |

| β-L-Fucopyranose | ~4.57 | ~96-98 |

| Table 1: Approximate NMR chemical shifts for the anomeric proton and carbon of L-fucose anomers. Note that exact values can vary with experimental conditions.[17][18] |

β-L-Fucosidases: The Counterpart to Synthesis

While enzymes that synthesize β-L-fucosidic linkages in mammals are not well-characterized, enzymes that cleave them, known as β-L-fucosidases (or more commonly, β-D-fucosidases acting on the L-enantiomer), have been identified, primarily in microorganisms. The study of these enzymes is essential for understanding the potential catabolism of any naturally occurring or synthetic β-L-fucosides.

Enzyme Kinetics of Glycosidases:

The efficiency of these enzymes can be characterized by their Michaelis-Menten constants, Km and Vmax.[19][20]

-

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

-

Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

| Enzyme | Source | Substrate | Km (mM) | Vmax (units) |

| β-Glucosidase | Penicillium janthinellum | pNPG | 2.76 mg/mL | 20.6 U/mg |

| β-Glucosidase | Cyamopsis tetragonoloba | Isoflavone conjugate | 0.86 | 6.6 IU/mg |

| β-Galactosidase | Aspergillus oryzae | ONPG | 0.800 | 0.0864 A/min |

| Table 2: Examples of kinetic parameters for various β-glycosidases. While specific data for β-L-fucosidases is sparse, these values for related enzymes illustrate the typical range of affinities and reaction rates.[21][22] |

β-L-Fucose Analogs in Drug Development

The development of fucose analogs is a promising area of research for therapeutic intervention. These analogs can act as inhibitors of fucosyltransferases or be metabolically incorporated to alter glycan structures.[11][13] For example, fluorinated fucose analogs can act as competitive inhibitors of FUTs or as feedback inhibitors of the de novo GDP-fucose synthesis pathway.[23][24] The synthesis of β-L-carbafucose, a carbocyclic analog of β-L-fucose, has been shown to be a metabolic inhibitor of fucosylation, leading to the production of afucosylated antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[25]

Figure 3: Mechanism of action for fucose analogs as inhibitors of fucosylation.

Future Perspectives and Conclusion

The study of L-fucose and its isomers is a vibrant and rapidly evolving field. While the biological significance of α-L-fucosylation is well-established, the world of β-L-fucose remains largely uncharted territory in mammalian systems. The lack of definitive evidence for naturally occurring β-L-fucosides in mammals suggests that this anomer may be rare or play highly specific, yet-to-be-discovered roles.

However, the ability to synthesize and characterize β-L-fucosides provides the scientific community with invaluable tools. These molecules can be used to probe the active sites of glycosidases and glycosyltransferases, potentially leading to the discovery of novel enzymes with unique specificities. Furthermore, the development of β-L-fucose analogs as metabolic inhibitors has already shown significant therapeutic promise, particularly in the engineering of next-generation antibody-based therapeutics.

This technical guide has provided a framework for understanding the current landscape of β-L-fucose research. By detailing the established biology of L-fucose and providing practical methodologies for the synthesis and analysis of its β-anomer, we aim to equip researchers with the knowledge and tools necessary to explore this fascinating area of glycobiology. The future of fucose research will undoubtedly involve a deeper investigation into the subtle yet significant differences between its anomers, potentially unlocking new therapeutic strategies and a more profound understanding of the complex language of carbohydrates.

References

- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R.

- List, F., & Ley, K. (2009). Fucosylated selectin ligands in leukocyte trafficking. IUBMB life, 61(10), 963-971.

- Ma, B., Simala-Grant, J. L., & Taylor, D. E. (2006). Fucosylation in prokaryotes and eukaryotes. Glycobiology, 16(12), 158R-184R.

- Marionneau, S., Cailleau-Thomas, A., Rocher, J., Le Moullac-Vaidye, B., Ruvoën, N., Clément, M., & Le Pendu, J. (2001). ABH and Lewis histo-blood group antigens, a model for the meaning of oligosaccharide diversity in the face of a changing world. Biochimie, 83(7), 565-573.

- Usvalampi, A., Maaheimo, H., Tossavainen, O., & Frey, A. D. (2018). Enzymatic synthesis of fucose-containing galacto-oligosaccharides using β-galactosidase and identification of novel disaccharide structures.

- O'Loughlin, T., & Wolfert, M. A. (2025). C-6-Modified 2-F-Fucose Derivatives as Inhibitors of Fucosyltransferases. ChemMedChem.

- Varki, A. (2007). Glycan-based interactions in cell recognition.

- Schneider, C., Smith, D. F., Cummings, R. D., & Steinhauer, D. A. (2012). The human influenza virus hemagglutinin binds to fucosylated gangliosides. Glycobiology, 22(7), 906-915.

- Rillahan, C. D., Antonopoulos, A., Lefort, C. T., Sonon, R., Azadi, P., Ley, K., Dell, A., Haslam, S. M., & Paulson, J. C. (2012). Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the cell surface.

- Levvy, G. A., & McAllan, A. (1960). The beta-D-fucosidase activity of mammalian tissues and its relation to other glycosidases.

- Ramilo, C. A., & Imperiali, B. (2017). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. ACS chemical biology, 12(7), 1845-1854.

- A Comparative Guide to the Biological Activity of L-Fucose and Its Synthetic Analogs. (2025). BenchChem.

- Li, Q., Meng, X., et al. (2026). Unraveling the Secrets of Α-L-Fucosidase AlfB: Insights From Bioinformatics and Enzyme Characterization.

- Geng, F., Wang, L., & Li, J. (2022). Roles of core fucosylation modification in immune system and diseases. Frontiers in Immunology, 13, 989828.

- Rossing, E., Pijnenborg, J. F. A., & Boltje, T. J. (2022). A gram-scale synthesis of β-L-carbafucose for engineering antibody glycans. Scientific Reports, 12(1), 1-8.

- Application Notes and Protocols for the Analytical Quantification of beta-D-Fucose. (2025). BenchChem.

- beta-L-Fucopyranose. PubChem.

- β-D-Fucose vs. β-L-Fucose: An In-depth Technical Guide to Their Core Biological Roles. (2025). BenchChem.

- Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes. (2023). ChemRxiv.

- Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2. (2022). International Journal of Molecular Sciences, 23(15), 8275.

- Lau, K. S., & Hudson, L. G. (2021). l-fucose, a sugary regulator of antitumor immunity and immunotherapies. Cancer Immunology, Immunotherapy, 70(11), 3073-3083.

- A tandem mass spectrometry sequence database search method for identification of O-fucosylated proteins by mass spectrometry. (2017). Analytical chemistry, 89(17), 9438-9445.

- Schneider, M., Al-Shareffi, E., & Haltiwanger, R. S. (2017). Biological functions of fucose in mammals. Glycobiology, 27(7), 601-610.

- Wang, Y., Liu, Y., & Zhang, Y. (2022). Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases. Frontiers in Microbiology, 13, 911107.

- Carbohydr

- Öztürk, S., & Arslan, F. N. (2024). Exploring the diverse biological significance and roles of fucosylated oligosaccharides. Journal of Molecular Recognition, e3397.

- L- (-)-Fucose. Biological Magnetic Resonance Bank.

- Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes. (2023).

- Luo, Y., & Haltiwanger, R. S. (2017). Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals. Molecules and cells, 40(2), 81.

- FUT3 fucosyltransferase 3 (Lewis blood group) [Homo sapiens (human)]. Gene - NCBI.

- Koda, Y., Soejima, M., Johnson, P. H., Smart, E., & Kimura, H. (1997). Molecular basis for secretor type alpha(1,2)-fucosyltransferase gene deficiency in a Japanese population: a fusion gene generated by unequal crossover responsible for the enzyme deficiency. American journal of human genetics, 60(4), 904.

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound.

- alpha-L-fucose. PubChem.

- Fucosyltransferase. Wikipedia.

- Effect of domain architecture and non-native F-type lectin domains on a Streptosporangium roseum α-L-fucosidase. (2026). Glycobiology.

- D-(+)-FUCOSE(3615-37-0) 1H NMR spectrum. ChemicalBook.

- B.7 Vmax and Km (HL). (2015). YouTube.

- Wang, Y., Liu, Y., & Zhang, Y. (2022). Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases. Frontiers in Microbiology, 13, 911107.

- Schneider, M., Al-Shareffi, E., & Haltiwanger, R. S. (2017). Biological functions of fucose in mammals. Glycobiology, 27(7), 601-610.

- Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. (2023). Pakistan Journal of Life and Social Sciences, 21(3), 573-579.

- Johnson, S. W., & Alhadeff, J. A. (1991). Mammalian alpha-L-fucosidases.

- Substrate kinetics of Enzyme (Determin

- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R.

- β-Glucosidase: Progress from Basic Mechanism to Frontier Application. (2021). International Journal of Molecular Sciences, 22(11), 5963.

- Levvy, G. A., & McAllan, A. (1960). The beta-D-fucosidase activity of mammalian tissues and its relation to other glycosidases.

- Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine. (2013). Journal of medicinal chemistry, 56(17), 6864-6872.

Sources

- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Biological Functions of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 6. The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fucosyltransferase - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Unraveling the Secrets of Î-L-Fucosidase AlfB: Insights From Bioinformatics and Enzyme Characterization - Oreate AI Blog [oreateai.com]

- 15. Mammalian alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. alpha-L-fucose | C6H12O5 | CID 439554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. beta-L-Fucopyranose | C6H12O5 | CID 444863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. pjlss.edu.pk [pjlss.edu.pk]

- 22. mdpi.com [mdpi.com]

- 23. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Anomeric Distinction: A Technical Guide to 4-aminophenyl α-L- and β-L-fucopyranoside for the Research Professional

Introduction: The Significance of Stereochemistry in Glycobiology

In the intricate world of glycobiology and drug development, the precise three-dimensional arrangement of atoms within a molecule can dictate its biological activity. This principle is powerfully illustrated by the anomeric forms of glycosides. This guide provides an in-depth technical exploration of two such stereoisomers: 4-aminophenyl α-L-fucopyranoside and 4-aminophenyl β-L-fucopyranoside. While differing only in the orientation of the bond at the anomeric carbon, this subtle variation has profound implications for their roles as enzymatic substrates, their utility in affinity chromatography, and their application in immunoassays. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the structural differences, synthetic strategies, and practical applications of these valuable chemical probes.

I. Fundamental Principles: Understanding Anomeric Configuration

The core difference between 4-aminophenyl α-L-fucopyranoside and its β-L-counterpart lies in their stereochemistry at the anomeric carbon (C1). In the cyclic form of L-fucose, the anomeric carbon is the one that was part of the aldehyde group in the open-chain form. The orientation of the glycosidic bond to the 4-aminophenyl group relative to the rest of the sugar ring defines the anomer:

-

α-L-fucopyranoside : The 4-aminophenoxy group at the anomeric carbon is on the opposite side of the pyranose ring from the C5 substituent.

-

β-L-fucopyranoside : The 4-aminophenoxy group at the anomeric carbon is on the same side of the pyranose ring as the C5 substituent.

This seemingly minor structural variance dramatically alters the shape of the molecule, which in turn governs its interaction with enzymes and binding proteins.

II. Physicochemical Properties: A Comparative Analysis

While specific experimental data for both 4-aminophenyl L-fucopyranoside anomers is not extensively published, we can infer their properties based on closely related aminophenyl glycosides. The following table summarizes these expected characteristics.

| Property | 4-aminophenyl α-L-fucopyranoside (Predicted) | 4-aminophenyl β-L-fucopyranoside (Predicted) |

| Molecular Formula | C₁₂H₁₇NO₅ | C₁₂H₁₇NO₅ |

| Molecular Weight | 255.27 g/mol | 255.27 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, and DMSO. | Soluble in water, methanol, and DMSO. |

| Optical Rotation ([α]D) | Expected to be significantly different from the β-anomer, likely more positive. | Expected to be significantly different from the α-anomer, likely more negative. |

| Melting Point | Expected to be a distinct value, different from the β-anomer. | Expected to be a distinct value, different from the α-anomer. |

| Chemical Stability | Stable under standard laboratory conditions. The amine group is susceptible to oxidation. | Stable under standard laboratory conditions. The amine group is susceptible to oxidation. |

Note: The molecular formula and weight are based on the structure of a fucopyranoside. Predicted properties are based on data for analogous aminophenyl glycosides such as 4-aminophenyl α-D-glucopyranoside[1], 4-aminophenyl β-D-lactoside[2], 4-aminophenyl α-D-mannopyranoside, and 4-aminophenyl β-D-galactopyranoside.

III. Synthesis of 4-aminophenyl-L-fucopyranosides: A Strategic Overview

The synthesis of both anomers typically follows a multi-step chemical process. The general strategy involves the glycosylation of a protected L-fucose derivative with 4-nitrophenol, followed by the reduction of the nitro group to an amine. The anomeric outcome of the glycosylation is controlled by the choice of fucosyl donor and reaction conditions.

Figure 1: General synthetic pathway for 4-aminophenyl α-L- and β-L-fucopyranosides.

Detailed Synthetic Protocol (General)

Step 1: Protection of L-Fucose

-

Suspend L-fucose in a mixture of acetic anhydride and pyridine.

-

Stir the reaction at room temperature until complete acetylation is confirmed by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the acetylated fucose into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the per-O-acetylated L-fucose.

Step 2: Formation of the Glycosyl Halide

-

Dissolve the acetylated L-fucose in a solution of hydrogen bromide in acetic acid or another suitable halogenating agent.

-

Stir the reaction at room temperature, monitoring for the formation of the fucosyl halide by TLC.

-

Upon completion, dilute the reaction mixture with a cold organic solvent and wash with cold water and cold saturated sodium bicarbonate to remove excess acid.

-

Dry the organic layer and use the resulting fucosyl halide immediately in the next step.

Step 3: Glycosylation with 4-Nitrophenol

-

For the α-anomer: Perform the Koenigs-Knorr reaction in a non-participating solvent like dichloromethane in the presence of a silver salt promoter (e.g., silver carbonate or silver triflate).

-

For the β-anomer: The use of a participating solvent such as acetonitrile can favor the formation of the β-anomer through the formation of an intermediate nitrilium ion.

-

Dissolve 4-nitrophenol and the fucosyl halide in the chosen solvent.

-

Add the promoter and stir the reaction, protected from light, until completion.

-

Filter the reaction mixture to remove the silver salts and wash the filtrate.

-

Purify the crude product by column chromatography to isolate the desired anomer of 4-nitrophenyl-L-fucopyranoside.

Step 4: Reduction of the Nitro Group

-

Dissolve the purified 4-nitrophenyl-L-fucopyranoside in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, 4-aminophenyl-L-fucopyranoside.

IV. Applications in Research and Development

The distinct stereochemistry of these anomers dictates their specific applications in various biochemical and immunological assays.

A. Enzymatic Assays: Probing Glycosidase Activity

The primary application of these compounds is as substrates for fucosidases. The anomeric linkage is the key determinant of enzyme specificity.

-

4-aminophenyl α-L-fucopyranoside is a specific substrate for α-L-fucosidases (EC 3.2.1.51). These enzymes are crucial in the catabolism of fucose-containing glycoconjugates, and their dysregulation is associated with various diseases, including cancer and fucosidosis.[3]

-

4-aminophenyl β-L-fucopyranoside would be a substrate for the much rarer β-L-fucosidases .

The enzymatic hydrolysis of 4-aminophenyl-L-fucopyranosides can be monitored by detecting the released 4-aminophenol. While not chromogenic or fluorogenic itself, 4-aminophenol can be quantified using various methods, including electrochemical detection or derivatization. For a more straightforward colorimetric assay, the analogous p-nitrophenyl fucosides are often used, as the released p-nitrophenol is yellow at alkaline pH.[3][4]

Figure 2: Workflow for an α-L-fucosidase assay using 4-aminophenyl α-L-fucopyranoside.

This protocol is adapted from assays using p-nitrophenyl-α-L-fucopyranoside and can be used with 4-aminophenyl-α-L-fucopyranoside with an appropriate detection method for 4-aminophenol.[3][4]

-

Prepare Reagents:

-

Assay Buffer: 0.1 M citrate buffer, pH 5.0.

-

Substrate Stock Solution: 10 mM 4-aminophenyl α-L-fucopyranoside in assay buffer.

-

Enzyme Sample: Purified α-L-fucosidase or a cell/tissue lysate containing the enzyme, diluted in assay buffer.

-

Stop Solution: 0.2 M sodium borate buffer, pH 9.8.

-

-

Assay Procedure:

-

In a microplate well, combine 50 µL of assay buffer and 25 µL of the enzyme sample.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the substrate stock solution to each well.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding 100 µL of the stop solution.

-

Quantify the released 4-aminophenol using a suitable method, such as high-performance liquid chromatography (HPLC) with UV or electrochemical detection.

-

B. Affinity Chromatography: Purifying Fucose-Binding Proteins

The primary amine group of 4-aminophenyl-L-fucopyranosides provides a convenient handle for covalent immobilization onto a solid support, creating an affinity matrix for the purification of fucose-binding proteins.[5]

-

α-L-fucopyranoside-matrix: Specifically purifies proteins that bind to terminal α-L-fucose residues, such as certain lectins and α-L-fucosidases.

-

β-L-fucopyranoside-matrix: Could be used to isolate proteins with specificity for the rarer β-L-fucose linkage.

Sources

- 1. 4-Aminophenyl a-D-glucopyranoside | C12H17NO6 | CID 13384611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthose.com [synthose.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Non-natural Fucose Glycosides for Enzyme Specificity Profiling

Introduction: The Pivotal Role of Fucose and the Need for Precision Tools

Fucosylated glycans are integral players in a vast array of biological processes, from cell-cell recognition and immune responses to host-pathogen interactions.[1][2][3] The enzymes responsible for the addition (fucosyltransferases, FUTs) and removal (fucosidases, FUCs) of fucose residues are critical regulators of these events.[3][4] Consequently, aberrant fucosylation is linked to numerous pathological conditions, including cancer, inflammation, and genetic disorders.[3][4][5] Understanding the precise substrate specificity of these enzymes is paramount for elucidating their biological functions and for the development of targeted therapeutics.[5][6]

Natural substrates, however, present significant challenges for in-depth enzyme characterization. Their inherent complexity and the often-subtle differences between them make it difficult to dissect the specific molecular determinants of enzyme recognition. This guide provides a comprehensive overview of the design, synthesis, and application of non-natural fucose glycosides as precision tools to overcome these limitations and enable detailed profiling of fucosidase and fucosyltransferase specificity.

Part 1: The Rationale for Non-natural Fucose Glycosides

The limitations of using natural fucosylated glycans for enzyme profiling are multifaceted. Isolating sufficient quantities of structurally defined natural glycans is often a significant hurdle. Furthermore, the inherent heterogeneity of natural glycan populations can complicate data interpretation. Non-natural fucose glycosides offer a powerful solution by providing structurally defined, homogenous substrates that can be systematically modified to probe specific enzyme-substrate interactions.

The core principle behind using non-natural substrates is to introduce specific chemical modifications that can report on or influence enzymatic activity. These modifications can include:

-

Reporter Groups: Attaching chromogenic or fluorogenic moieties allows for continuous and high-throughput monitoring of enzyme activity.[7][8][9]

-

Altered Aglycones: Systematically varying the non-sugar portion of the glycoside provides insights into the enzyme's recognition of the aglycone.

-

Modifications to the Fucose Ring: Introducing substituents or altering stereochemistry on the fucose moiety itself can pinpoint critical interactions within the enzyme's active site.[10]

-

Bioorthogonal Handles: Incorporating chemical groups that can be specifically and efficiently labeled allows for the detection and isolation of fucosylated products.[2][11]

By observing how these modifications affect enzyme activity, researchers can construct a detailed map of the enzyme's substrate specificity, revealing the key molecular features it recognizes.

Part 2: Designing and Synthesizing Non-natural Fucose Glycosides

The synthesis of non-natural fucose glycosides is a key strength of chemical biology, allowing for the creation of tailored molecular probes.[12] Both chemical and chemoenzymatic strategies are employed to generate these valuable tools.[13][14][15]

Chemical Synthesis

Chemical synthesis offers the ultimate control over the final structure of the non-natural glycoside.[14][15][16] A general retrosynthetic approach for a simple non-natural fucose glycoside is outlined below.

Caption: Retrosynthetic analysis of a non-natural fucose glycoside.

Key steps in the chemical synthesis often involve:

-

Protection of Fucose: Hydroxyl groups on the fucose ring that are not involved in the glycosidic linkage are protected with chemical groups to prevent unwanted side reactions.

-

Activation of the Anomeric Carbon: The anomeric carbon (C1) of the protected fucose is activated to create a good leaving group, facilitating the formation of the glycosidic bond.

-

Glycosylation: The activated fucosyl donor is reacted with the desired aglycone acceptor (e.g., a fluorophore or a modified peptide).

-

Deprotection: The protecting groups are removed to yield the final non-natural fucose glycoside.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the precision of enzymes with the flexibility of chemical synthesis.[13] This approach often utilizes glycosyltransferases or engineered glycosidases (glycosynthases) to form the glycosidic bond with high stereoselectivity, simplifying the synthetic route.[13][17]

Caption: Chemoenzymatic synthesis of a complex fucosylated glycan.

Part 3: Profiling Fucosidase Specificity

Fucosidases are glycoside hydrolases that cleave fucose residues from glycoconjugates.[4] Non-natural fucose glycosides are invaluable for characterizing their activity and specificity.

Fluorogenic and Chromogenic Assays

The most common method for assaying fucosidase activity involves synthetic substrates where fucose is linked to a reporter molecule.[8][9][18] Upon enzymatic cleavage, the reporter is released, leading to a measurable change in fluorescence or absorbance.[8][9]

| Substrate Type | Reporter Moiety | Detection Method | Advantages | Disadvantages |

| Fluorogenic | 4-Methylumbelliferone (4-MU) | Fluorescence (Ex/Em ~365/445 nm) | High sensitivity | pH-dependent fluorescence |

| Resorufin | Fluorescence (Ex/Em ~571/585 nm) | Less pH-sensitive than 4-MU | ||

| Chromogenic | p-Nitrophenol (pNP) | Absorbance (~405 nm) | Simple, requires a spectrophotometer | Lower sensitivity than fluorogenic assays |

Experimental Protocol: Fluorometric α-L-Fucosidase Activity Assay

This protocol is adapted from commercially available kits and provides a general framework for measuring α-L-fucosidase activity.[19][20][21][22]

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer at the optimal pH for the fucosidase being studied (e.g., 50 mM sodium acetate, pH 5.0).

-

Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., 4-Methylumbelliferyl α-L-fucopyranoside) in a suitable solvent like DMSO to a concentration of 10 mM.

-

Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

-

Stop Solution: Prepare a high pH buffer to stop the reaction and maximize the fluorescence of the liberated fluorophore (e.g., 0.5 M sodium carbonate, pH 10.5).

-

Standard: Prepare a stock solution of the free fluorophore (e.g., 4-Methylumbelliferone) in DMSO for generating a standard curve.

-

-

Assay Procedure:

-

Prepare a standard curve by making serial dilutions of the fluorophore standard in assay buffer.

-

In a 96-well microplate, add a small volume of the enzyme sample (e.g., cell lysate, purified enzyme).

-

Initiate the reaction by adding the working substrate solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of a no-enzyme control from all readings.

-

Plot the standard curve of fluorescence versus fluorophore concentration.

-

Use the standard curve to determine the amount of product formed in each enzyme reaction.

-

Calculate the enzyme activity, typically expressed in units (e.g., µmol of product formed per minute).

-

Inhibitor Screening

Non-natural fucose analogs can also be designed as fucosidase inhibitors.[3][4][23] These are crucial for validating the role of fucosidases in biological pathways and as potential therapeutic agents.[3][4] The assay described above can be readily adapted for inhibitor screening by including a pre-incubation step of the enzyme with the potential inhibitor before adding the substrate.

Part 4: Profiling Fucosyltransferase Specificity

Fucosyltransferases catalyze the transfer of fucose from a donor substrate, typically GDP-fucose, to an acceptor glycan.[5][6][24] Profiling their specificity is more complex as it involves both a donor and an acceptor substrate.

Glycan Microarrays

Glycan microarrays are a powerful high-throughput technology for profiling the acceptor specificity of fucosyltransferases.[1][25][26][27] In this approach, a library of different potential acceptor glycans is immobilized on a solid surface.[1][26]

Caption: Workflow for fucosyltransferase profiling using a glycan microarray.

Experimental Workflow: Glycan Microarray-Based FUT Specificity Profiling

-

Array Preparation: A microarray slide is printed with a diverse library of potential acceptor glycans.

-

Enzymatic Reaction: The microarray is incubated with a solution containing the fucosyltransferase of interest and a labeled GDP-fucose donor substrate. The label can be a fluorophore, a biotin tag, or a stable isotope.[28][29]

-

Washing: The slide is washed to remove the enzyme, unbound donor substrate, and other reagents.

-

Detection: If a fluorescently labeled donor was used, the slide is scanned to detect the fluorescent signal. If a biotinylated donor was used, the slide is incubated with a fluorescently labeled streptavidin conjugate before scanning.

-

Data Analysis: The fluorescence intensity of each spot on the microarray is quantified. A higher signal indicates that the corresponding immobilized glycan is a better acceptor for the fucosyltransferase.

Mass Spectrometry-Based Assays

Mass spectrometry (MS) offers a label-free method for detecting the products of fucosyltransferase reactions.[30][31][32] This approach is particularly useful for quantitative analysis and for discovering novel enzyme activities.[30] A common strategy involves using self-assembled monolayers presenting carbohydrate acceptors, followed by analysis with matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[30]

Conclusion: The Future of Enzyme Profiling

Non-natural fucose glycosides have revolutionized our ability to study the enzymes of fucose metabolism. These chemical tools provide an unprecedented level of detail in defining enzyme specificity, which is essential for understanding their roles in health and disease. As synthetic methodologies become more advanced, we can expect the development of even more sophisticated probes, including those that can report on enzyme activity in living cells and organisms. These advancements will undoubtedly accelerate the discovery of novel therapeutics targeting fucosylation pathways.

References

-

Bertozzi, C. R., & Agard, N. J. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences, 104(43), 16790-16795. [Link]

-

Blixt, O., Head, S., Mondala, T., Scanlan, C., Huflejt, M., Alvarez, R., ... & Paulson, J. C. (2004). Printed covalent glycan array for ligand profiling of diverse glycan binding proteins. Proceedings of the National Academy of Sciences, 101(49), 17033-17038. [Link]

-

Becker, D. J., & Lowe, J. B. (2003). Fucosyltransferases. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Gee, K. R., Sun, W. C., Bhalgat, M. K., Upson, R. H., Klaubert, D. H., Haugland, R. P., & Haugland, R. P. (1999). Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and β-galactosidases. Analytical Biochemistry, 273(1), 41-48. [Link]

-

Schumann, B., Malaker, S. A., Wisnovsky, S. P., & Bertozzi, C. R. (2020). Drug Discovery & Chemical Biology Tool Compounds. Schumann Lab. [Link]

-

Glycosynth. (n.d.). Fluorogenic Substrates. [Link]

-

Hinner, M. J., & Wodke, D. (2016). Fluorogenic Substrates for Visualizing Acidic Organelle Enzyme Activities. PLoS ONE, 11(5), e0156312. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2017). Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Pratt, M. R., & Bertozzi, C. R. (2005). Chemical tools for glycobiology. Nature Chemical Biology, 1(3), 124-134. [Link]

-

Scilit. (n.d.). Chemical tools for functional studies of glycans. [Link]

-

Li, Y., Chen, X., & Wang, P. G. (2019). Automated chemoenzymatic modular synthesis of human milk oligosaccharides on a digital microfluidic platform. Angewandte Chemie International Edition, 58(32), 10934-10938. [Link]

-

Hsu, C. C., Lin, S. W., Chang, C. F., Lin, C. H., & Khoo, K. H. (2018). Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis. Glycobiology, 28(1), 36-47. [Link]

-

Assay Genie. (n.d.). α-L-Fucosidase Activity Assay Kit (Fluorometric) (BN00771). [Link]

-

Wang, Y., Ye, X. S., & Zhang, L. H. (2016). Design, Synthesis and Biological Evaluation of Fucose-Truncated Monosaccharide Analogues of Ipomoeassin F. Molecules, 21(7), 896. [Link]

-

Assay Genie. (n.d.). alpha-L- Fucosidase Assay Kit (AFU) (BA0023). [Link]

-

Rodríguez-Díaz, J., Pérez-Sánchez, A., & Plou, F. J. (2021). Synthesis of Fucose-Containing Disaccharides by Glycosylhydrolases from Various Origins. Foods, 10(7), 1599. [Link]

-

Nguyen, H. M., & Lee, Y. J. (2025). Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. Chemistry–A European Journal. [Link]

-

Yu, H., & Chen, X. (2016). Enzymatic and Chemoenzymatic Synthesis of Human Milk Oligosaccharides (HMOS). Royal Society of Chemistry. [Link]

-

Wang, D., & Liu, X. W. (2022). Glycan microarrays from construction to applications. Chemical Society Reviews, 51(18), 7899-7922. [Link]

-

Tu, Z., Lin, Y. P., & Lin, C. H. (2013). Development of fucosyltransferase and fucosidase inhibitors. Chemical Society Reviews, 42(10), 4459-4475. [Link]

-

Ma, B., Simala-Grant, J. L., & Taylor, D. E. (2006). Fucosyltransferases: structure/function studies. Glycobiology, 16(12), 125R-136R. [Link]

-

Biskup, K., Huflejt, M., Miller, R. L., & O'Neill, R. A. (2007). Glycan microarrays for screening sialyltransferase specificities. Glycoconjugate Journal, 24(8), 473-484. [Link]

-

Creative Proteomics. (2018, April 5). Glycan microarrays [Video]. YouTube. [Link]

-

Walvoort, M. T., & van den Elst, H. (2019). Synthesis of Human Milk Oligosaccharides: Protein Engineering Strategies for Improved Enzymatic Transglycosylation. International Journal of Molecular Sciences, 20(11), 2649. [Link]

-

Wang, Y., & Ju, T. (2021). Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals. Genes, 12(12), 1978. [Link]

-

Nguyen, H. M., & Lee, Y. J. (2025). Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. Chemistry–A European Journal. [Link]

-

Fernández-Marrero, Y., & Plou, F. J. (2023). The dual role of fucosidases: tool or target. Applied Microbiology and Biotechnology, 107(5-6), 1469-1481. [Link]

-

García-García, A., Ceballos-Laita, L., Serna, S., Artschwager, R., Reichardt, N. C., Corzana, F., & Hurtado-Guerrero, R. (2020). Structural Basis for Substrate Specificity and Catalysis of α1,6-Fucosyltransferase. Nature Communications, 11(1), 973. [Link]

-

Su, J., & Mrksich, M. (2011). Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry. Journal of the American Chemical Society, 133(23), 8868-8871. [Link]

-

O-U-I, K., & Stanley, P. (2017). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. The Journal of Cell Biology, 216(11), 3587-3603. [Link]

-

Tauzin, A. S., Le-Coq, J., & Hehemann, J. H. (2022). Carbohydrate-active enzyme (CAZyme) discovery and engineering via (Ultra)high-throughput screening. Current Opinion in Chemical Biology, 67, 102123. [Link]

-

Jahn, M., & Hall, M. (2015). Synthesis of Glycosides by Glycosynthases. Current Organic Synthesis, 12(6), 748-760. [Link]

-

Yang, Y., & Zhang, H. (2022). Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis. Nature Communications, 13(1), 3939. [Link]

-

Yang, Y., & Zhang, H. (2022). Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis. Nature Communications, 13(1), 3939. [Link]

-

Tanimoto, K., et al. (2022). Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling. Journal of Medicinal Chemistry, 65(1), 345-356. [Link]

-

Kajihara, Y., et al. (1996). Thio-sugars. IV: Design and synthesis of S-linked fucoside analogs as a new class of alpha-L-fucosidase inhibitors. Carbohydrate Research, 296, 123-134. [Link]

-

De, B., et al. (2014). Synthesis of new fucose-containing carbohydrate derivatives. U.S. Patent Application No. 14/343,927. [Link]

-

Bharadwaj, V. S., et al. (2023). Decoding substrate specificity determining factors in glycosyltransferase-B enzymes – insights from machine learning models. Digital Discovery, 2(4), 1146-1161. [Link]

Sources

- 1. Glycan microarrays for decoding the glycome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical biology tools to probe bacterial glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of fucosyltransferase and fucosidase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. The dual role of fucosidases: tool or target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 9. Fluorogenic Substrates for Visualizing Acidic Organelle Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Chemical Glycobiology: innovative tools for the sweet side of biology Home [pubs.rsc.org]

- 12. Schumann Lab - Drug Discovery & Chemical Biology Tools [schumann-lab.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Biological Evaluation of Fucose-Truncated Monosaccharide Analogues of Ipomoeassin F - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorogenic Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. alpha-L-Fucosidase Assay Kit (ab272525) | Abcam [abcam.com]

- 21. assaygenie.com [assaygenie.com]

- 22. assaygenie.com [assaygenie.com]

- 23. FUCA Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 24. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Glycan microarrays from construction to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 26. youtube.com [youtube.com]

- 27. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of p-Aminophenyl β-L-Fucoside: A Technical Guide

Executive Summary

The thermodynamic stability of p-aminophenyl β-L-fucoside (pAP-β-L-Fuc) is a critical parameter governing its utility in glycomimetic drug design, affinity chromatography, and enzymatic assays. Unlike its more common nitro-substituted analog (p-nitrophenyl fucoside), the p-amino derivative introduces a unique "chemical switch" via the aniline nitrogen. This guide dissects the molecule's stability profile, revealing a counter-intuitive resistance to acid hydrolysis due to protonation kinetics, while highlighting its susceptibility to oxidative degradation.

This whitepaper provides the theoretical framework, experimental protocols, and handling directives required to utilize pAP-β-L-Fuc without compromising data integrity or ligand density.

Molecular Thermodynamics & Conformation

To understand the stability of pAP-β-L-Fuc, one must first analyze its ground-state thermodynamics.

Conformational Preference (The 1C4 Chair)

L-fucose (6-deoxy-L-galactose) is distinct from D-glucose in its conformational preference. In solution, the pyranose ring of pAP-β-L-Fuc predominantly adopts the

-

Thermodynamic Driver: In the

conformation, the bulky p-aminophenyl aglycone at the C1 position occupies the equatorial orientation for the β-anomer. -

The Anomeric Conflict: While the equatorial position minimizes steric strain (1,3-diaxial interactions), it opposes the anomeric effect , which stabilizes the axial (α) orientation. Consequently, the β-glycosidic bond is thermodynamically "tensed"—it is sterically relaxed but electronically less stabilized than the α-anomer. This makes the β-linkage inherently more susceptible to hydrolysis than the α-linkage under neutral conditions.

The "Amine Effect" on Bond Strength

The p-amino group (

-

Resonance Contribution: The lone pair on the nitrogen donates electron density into the phenyl ring, which can be transmitted to the glycosidic oxygen.

-

Aglycone Leaving Group Ability: The

of the conjugate acid of the leaving group (p-aminophenol) is

Hydrolytic Stability Profile

The stability of pAP-β-L-Fuc is strictly pH-dependent, governed by the protonation state of the aniline nitrogen (

Acid-Catalyzed Hydrolysis (pH < 4)

Glycosidic bonds typically hydrolyze rapidly in acid via the exocyclic oxygen protonation mechanism. However, pAP-β-L-Fuc exhibits a kinetic protection mechanism .

-

Mechanism: At pH < 4, the aniline amine is protonated to form the anilinium ion (

). -

Electronic Switch: The

group is a strong electron-withdrawing group (EWG). According to the Hammett equation principles, EWGs on the aglycone destabilize the formation of the oxocarbenium ion transition state by withdrawing electron density. -

Result: The protonation of the amine retards the rate of acid hydrolysis compared to an unsubstituted phenyl glycoside.

Neutral & Basic Stability (pH 7–10)

-

Hydrolysis: Negligible. The bond is kinetically inert at room temperature.

-

Risk Factor: Oxidation . The neutral

group is highly susceptible to oxidation by dissolved oxygen, leading to the formation of azo-dimers or quinoid species. This manifests as a solution color change (clear to brown/pink) and loss of ligand functionality.

Visualization of the Hydrolysis Pathway

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The protonation of the amine creates an electronic barrier that slows the rate-determining step.

Experimental Protocols (Self-Validating)

Do not rely on literature values alone. Batch-to-batch variations in synthesis (e.g., trace acid contamination) can alter stability. Use these protocols to validate your specific lot.

Protocol A: Determination of Pseudo-First-Order Rate Constants ( )

Purpose: Quantify stability at a specific pH (e.g., for storage buffer optimization).

-

Preparation: Prepare a 10 mM stock of pAP-β-L-Fuc in DMSO.

-

Buffer Setup: Prepare 50 mM buffers at pH 3.0, 5.0, and 7.4 (Citrate, Acetate, Phosphate). Critical: Degas buffers to prevent oxidation.

-

Incubation: Dilute stock 1:100 into buffers (final 100 µM) in HPLC vials. Incubate at 37°C in a thermostatted autosampler.

-

Sampling: Inject 10 µL every 60 minutes for 12 hours.

-

Detection (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: Isocratic 15% Acetonitrile / 85% Water (0.1% Formic Acid).

-

Wavelength: Monitor at 240 nm (fucoside absorption) and 295 nm (free p-aminophenol absorption).

-

-

Calculation: Plot

vs. time. The slope is-

Validation Criteria: Linearity (

) confirms first-order kinetics. If curvature exists, check for oxidative degradation products.

-

Protocol B: Ligand Leakage Test (For Affinity Columns)

Purpose: Ensure the fucoside ligand has not hydrolyzed off the solid support during column cleaning.

-

Wash: Equilibrate column with 5 CV (column volumes) of storage buffer.

-

Stress Test: Stop flow and incubate column for 24 hours at room temperature.

-

Elution: Push 1 CV of buffer through and collect the eluate.

-

Analysis: Analyze eluate via LC-MS/MS (Single Ion Monitoring for p-aminophenol, m/z 110.1).

-

Threshold: Leakage > 1 ppm indicates significant resin degradation or hydrolysis.

-

Stability Data Summary

| Parameter | Value / Trend | Notes |

| Melting Point | 160–165°C | High thermal stability in solid state. |

| Optimum pH | 5.5 – 8.5 | Maximum hydrolytic stability. |

| Acid Stability | Moderate ( | More stable than p-nitrophenyl analogs at pH 4 due to protonation. |

| Oxidative Stability | Low | Critical weakness. Solutions turn brown/pink within hours if exposed to air/light. |

| Solubility | ~50 mM (Water) | Soluble, but stock solutions preferred in DMSO to prevent hydrolysis/oxidation. |

Storage & Handling Decision Tree

The following logic ensures maximum shelf-life and experimental reproducibility.

Figure 2: Decision matrix for storage and handling. Note the emphasis on preventing oxidation in aqueous solution.

References

-

Mechanisms of Glycoside Hydrolysis: Bunton, C. A., et al. "The acid-catalysed hydrolysis of α- and β-methyl and α- and β-phenyl D-glucopyranosides." Journal of the Chemical Society, 1955.

-

Substituent Effects (Hammett): Timell, T. E. "The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone." Canadian Journal of Chemistry, 1964.

-

Conformational Analysis of L-Fucose: Vlahov, G., et al. "Conformational properties of L-fucose and the tetrasaccharide building block of the sulfated L-fucan." Journal of Carbohydrate Chemistry, 2002.

-

Oxidation of Aminophenyl Glycosides: Zablotowicz, R. M., et al. "Effects of pH on Chemical Stability... of Fenoxaprop-ethyl." Journal of Agricultural and Food Chemistry, 1998. (Demonstrates hydrolytic/oxidative instability of similar ether/ester linkages).

-

Affinity Chromatography Ligand Stability: Cuatrecasas, P. "Protein purification by affinity chromatography. Derivatizations of agarose and polyacrylamide beads." Journal of Biological Chemistry, 1970.

Sources

CAS 69936-58-9 4-Aminophenyl beta-L-fucopyranoside specifications

Technical Guide: 4-Aminophenyl -L-fucopyranoside (CAS 69936-58-9)[1]

Executive Summary

4-Aminophenyl

This guide details the physiochemical specifications, reaction mechanisms, and validated protocols for utilizing this compound in the synthesis of neoglycoproteins (e.g., Fuc-BSA) and affinity matrices for

Part 1: Chemical Identity & Physiochemical Specifications[1][2][3]

The precise characterization of CAS 69936-58-9 is critical for stoichiometry calculations in conjugation reactions.[1] Note the distinction from hexose derivatives (glucosides/galactosides); as a fucose derivative, it lacks the hydroxyl group at the C-6 position.

Datasheet: 4-Aminophenyl -L-fucopyranoside[1][4]

| Parameter | Specification | Notes |

| CAS Number | 69936-58-9 | Distinct from |

| IUPAC Name | 4-Aminophenyl 6-deoxy- | "Fucose" is 6-deoxy-L-galactose.[1] |

| Molecular Formula | ||

| Molecular Weight | 255.27 g/mol | Used for molar equivalent calculations. |

| Purity | Critical for avoiding competition from free aminophenol. | |

| Solubility | Water, Methanol, DMSO | Highly soluble in polar solvents. |

| Appearance | White to off-white crystalline powder | Darkening indicates oxidation of the amine.[1] |

| Storage | -20°C, Desiccated, Protected from Light | Hygroscopic and amine-sensitive to oxidation.[1] |

| Anomeric Config | Beta ( | Specificity control for |

Structural Visualization

The following diagram illustrates the functional dichotomy of the molecule: the Recognition Head (Fucose) and the Conjugation Tail (Aniline).

Figure 1: Structural logic of CAS 69936-58-9. The para-amino group serves as a distal nucleophile, allowing chemical modification without steric hindrance to the fucose recognition site.

Part 2: Functional Mechanisms & Applications[1][5]

The "Beta" Specificity

While

-

Enzyme Profiling: It serves as a specific substrate for

-L-fucosidases .[1] Unlike the nitrophenyl derivative (which is colorimetric), the aminophenyl derivative is used to create affinity columns to purify these specific enzymes from complex lysates. -

Lectin Binding: Used to probe lectins with broad fucose tolerance or specific

-anomer preference (e.g., specific variants of Aleuria aurantia lectin or bacterial lectins like Photorhabdus PHL).

The Aniline "Handle"

The 4-amino group (

-

Diazotization: Conversion to a diazonium salt for coupling to Tyrosine/Histidine residues.

-

Isothiocyanate (ITC) Conversion: Conversion to a stable electrophile that reacts specifically with Lysine residues on carrier proteins (BSA/KLH) to form thiourea bonds.

Part 3: Experimental Protocols

Protocol A: Synthesis of Fucose-BSA Neoglycoprotein (Isothiocyanate Method)

Objective: Create a multivalent antigen for antibody production or a coating antigen for ELISA.[1]

Rationale: The isothiocyanate (ITC) method is preferred over glutaraldehyde because it forms a stable thiourea linkage and prevents protein cross-linking (homopolymerization).

Materials

-

4-Aminophenyl

-L-fucopyranoside (CAS 69936-58-9)[1] -

Thiophosgene (

) [Hazard: Use in Fume Hood] -

Dichloromethane (DCM) and Sodium Bicarbonate (

)

Workflow Diagram

Figure 2: Step-by-step conjugation workflow for creating stable neoglycoproteins.

Step-by-Step Methodology

-

Activation (ITC Formation):

-

Dissolve 50 mg of 4-Aminophenyl

-L-fucopyranoside in 2 mL of water. -

Add 2 mL of Dichloromethane (DCM) containing 30 µL of Thiophosgene.

-

Stir vigorously for 1 hour at Room Temperature (RT). The reaction converts the aniline to phenylisothiocyanate.

-

Checkpoint: The organic phase should contain the activated ITC-fucoside.[1] Separation via separatory funnel or pipette is required. Evaporate the DCM to obtain the solid ITC-derivative (or use immediately).

-

-

Conjugation:

-

Dissolve 100 mg of BSA in 5 mL of 0.1 M Carbonate Buffer (pH 9.0).

-

Add the activated ITC-fucoside (dissolved in a minimal amount of DMSO or directly if solid) to the BSA solution dropwise.

-

Incubate at RT for 12–18 hours with gentle stirring.

- -amino groups of Lysine on BSA, forming a thiourea bond.

-

-

Purification:

-

Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours, changing the buffer at least 4 times (e.g., 4 x 2L).

-

Validation: Measure carbohydrate content using the Phenol-Sulfuric Acid method or MALDI-TOF MS to determine the incorporation ratio (moles sugar / mole protein).[1]

-

Protocol B: Surface Immobilization (Diazotization)

Objective: Immobilize the ligand onto Sepharose beads for affinity chromatography.

-

Diazotization:

-

Dissolve ligand in 0.5 M HCl at

(Ice bath). -

Add equimolar Sodium Nitrite (

) dropwise. -

Stir for 15 min. Result: Diazonium salt (

).[1]

-

-

Coupling:

Part 4: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Hydrolysis of ITC or Diazonium | Ensure buffers are free of primary amines (no Tris!). Use fresh reagents. |

| Precipitation during Coupling | Over-modification of BSA | Reduce the molar excess of the fucoside. High sugar loading changes protein pI. |

| Darkening of Raw Material | Oxidation of Aniline | Recrystallize from Ethanol/Water or purchase fresh stock. Store under Argon. |

| Non-Specific Binding (Assay) | Hydrophobic Phenyl Ring | Block surface/beads with BSA or Ethanolamine after conjugation to cover unreacted hydrophobic patches. |

References

-

PubChem. (2025).[6][7] 4-Aminophenyl beta-L-fucopyranoside Compound Summary. National Library of Medicine. [Link]

-

Khurrum, M. R., et al. (2014). "Analysis of surface properties of human cancer cells using derivatized beads." (Demonstrates utility of aminophenyl glycosides in affinity matrices). [Link] (Contextual Citation)

-

Roy, R., et al. (1984). "Preparation of neoglycoproteins by the isothiocyanate method." Canadian Journal of Chemistry. (Seminal protocol for ITC conversion of p-aminophenyl glycosides). [Link]

Sources

- 1. Aminophenyl [chemsynlab.com]

- 2. General Procedure for the Synthesis of Neoglycoproteins and Immobilization on Epoxide-Modifled Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugation of p-aminophenyl glycosides with squaric acid diester to a carrier protein and the use of neoglycoprotein in the histochemical detection of lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of some new neoglycoproteins by amidination of bovine serum albumin using 2-imino-2-methoxyethyl 1-thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-Aminophenyl glucoside | C12H17NO6 | CID 88702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Aminophenyl β-D-glucopyranoside 20818-25-1 [sigmaaldrich.com]

An In-depth Technical Guide to Rare Stereoisomers of Fucopyranosides in Metabolic Research

Foreword

The intricate world of glycobiology presents a continuous frontier for scientific exploration. Among the myriad of monosaccharides that constitute the glycome, L-fucose holds a position of particular significance. This deoxyhexose, typically found at the termini of glycan chains, plays a pivotal role in a vast array of biological processes, from cell-cell recognition and immune responses to host-pathogen interactions and cancer metastasis.[1][2] While L-fucose (6-deoxy-L-galactose) is the most common form in mammals, the existence and metabolic implications of its rare stereoisomers are increasingly becoming a focal point of innovative research.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and metabolic investigation of these rare fucopyranoside stereoisomers. It is designed not as a rigid protocol, but as a foundational resource to inform experimental design and empower novel discoveries in metabolic research.

The Stereochemical Imperative: Why Rare Fucopyranoside Isomers Matter

The biological function of a monosaccharide is exquisitely dictated by its stereochemistry. The spatial arrangement of hydroxyl groups around the pyranose ring determines its ability to be recognized by and interact with enzymes such as fucosyltransferases and fucosidases, which are responsible for its addition to and removal from glycoconjugates, respectively.[4] Consequently, even subtle changes in stereochemistry, such as the epimerization at a single carbon center, can dramatically alter the metabolic fate and biological activity of a fucose analog.

Rare stereoisomers of fucopyranosides, therefore, represent powerful tools for probing and modulating metabolic pathways. By introducing these non-natural sugars into biological systems, researchers can:

-

Elucidate Enzyme Specificity: Investigate the substrate tolerance of fucosyltransferases and fucosidases, providing insights into their active site architecture and catalytic mechanisms.[4]

-

Inhibit Fucosylation: Develop potent and selective inhibitors of fucosylation, a process often dysregulated in diseases like cancer.[1]

-

Trace Metabolic Pathways: Utilize isotopically labeled rare isomers to track their uptake, metabolism, and incorporation into cellular glycans.

-

Develop Novel Therapeutics: Design fucopyranoside-based drugs with enhanced stability, bioavailability, and target specificity.[5]

The exploration of these rare isomers is not merely an academic exercise; it holds significant promise for the development of next-generation diagnostics and therapeutics targeting fucose-dependent pathologies.

Synthesis of Rare Fucopyranoside Stereoisomers: A Tale of Two Strategies

The limited natural abundance of rare fucopyranoside stereoisomers necessitates their synthesis. Researchers primarily employ two complementary approaches: chemical synthesis and enzymatic synthesis.

The Precision of Chemical Synthesis

Chemical synthesis offers unparalleled control over the stereochemical outcome, allowing for the creation of a diverse array of fucopyranoside analogs with modifications at various positions.[5][6] While multistep and often challenging, chemical routes provide access to isomers that may not be accessible through enzymatic means.

A common retrosynthetic strategy for fucose analogs involves starting from readily available monosaccharides and employing stereoselective reactions to introduce the desired functionalities.[6]

Illustrative Retrosynthesis of a Fucose Analog:

Caption: Retrosynthetic analysis of a rare fucopyranoside stereoisomer.

Step-by-Step Protocol: A Generalized Chemical Synthesis Workflow

-

Starting Material Selection: Choose a commercially available monosaccharide with a stereochemical configuration that minimizes the number of synthetic steps required.

-

Protecting Group Strategy: Judiciously protect hydroxyl groups to ensure regioselectivity in subsequent reactions. Common protecting groups include benzyl ethers, silyl ethers, and acetals.

-

Stereoselective Reactions: Employ well-established methodologies for epimerization, such as oxidation-reduction sequences or Mitsunobu reactions, to alter the stereochemistry at specific carbon centers.

-

Introduction of the 6-Deoxy Functionality: Convert the primary hydroxyl group at C-6 to a methyl group, a hallmark of fucose. This is often achieved via a two-step process involving tosylation followed by reduction with a hydride reagent like lithium aluminum hydride.

-

Glycosylation (if applicable): If synthesizing a fucopyranoside, couple the fucopyranosyl donor with a suitable acceptor alcohol under the influence of a promoter.

-

Deprotection: Remove all protecting groups under conditions that do not compromise the integrity of the final product.

-

Purification and Characterization: Purify the target compound using chromatographic techniques (e.g., silica gel chromatography, HPLC) and confirm its structure and stereochemistry using NMR spectroscopy and mass spectrometry.

The Elegance of Enzymatic Synthesis